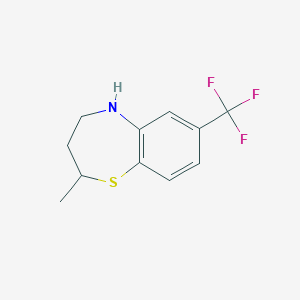
1-(2-Chloro-5-methylphenyl)-3-propanoylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-methylphenyl)-3-propanoylpiperidin-2-one is an organic compound with a complex structure, featuring a piperidinone ring substituted with a 2-chloro-5-methylphenyl group and a propanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methylphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-chloro-5-methylbenzoyl chloride with piperidin-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-5-methylphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloro-5-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-5-methylphenyl)-3-(4-methylphenyl)piperidin-2-one
- 1-(2-Chloro-5-methylphenyl)-3-(3-trifluoromethylphenyl)piperidin-2-one
- 1-(2-Chloro-5-methylphenyl)-3-(2-chloro-6-methylphenyl)piperidin-2-one
Comparison: 1-(2-Chloro-5-methylphenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and chemical synthesis.
Propriétés
Formule moléculaire |
C15H18ClNO2 |
|---|---|
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
1-(2-chloro-5-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18ClNO2/c1-3-14(18)11-5-4-8-17(15(11)19)13-9-10(2)6-7-12(13)16/h6-7,9,11H,3-5,8H2,1-2H3 |
Clé InChI |
NQEHMSLGEVEULA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13233826.png)
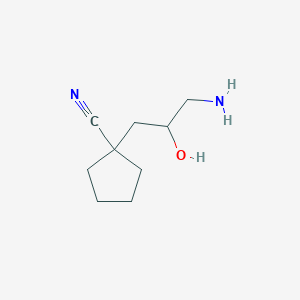
![4-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B13233832.png)
![4-Methyl-3-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13233839.png)
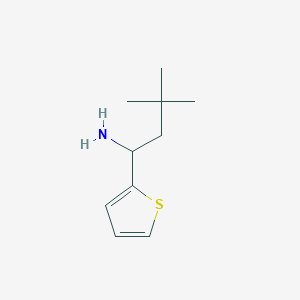
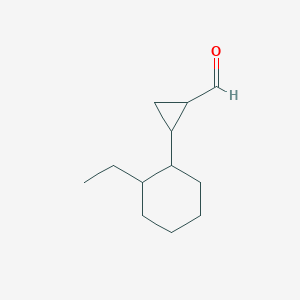
![2-(2-Methylpropyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13233859.png)
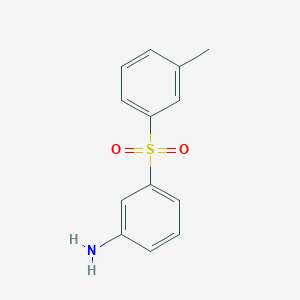
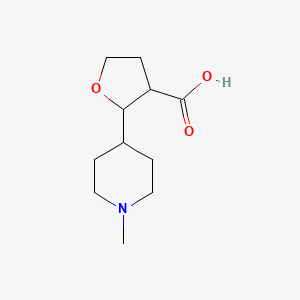
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13233886.png)
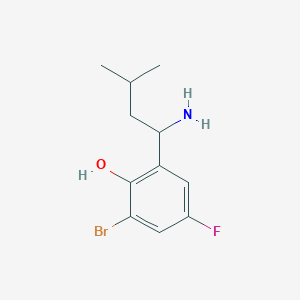
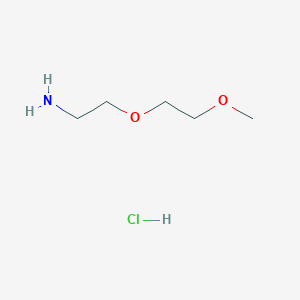
![4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13233903.png)
